molecular formula C6H8N2O B113033 (6-Aminopyridin-2-yl)methanol CAS No. 79651-64-2

(6-Aminopyridin-2-yl)methanol

Cat. No. B113033
CAS RN: 79651-64-2
M. Wt: 124.14 g/mol
InChI Key: YGMPMXTWKROXPP-UHFFFAOYSA-N
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Description

“(6-Aminopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of different types of aminopyridine derivatives, including “(6-Aminopyridin-2-yl)methanol”, has been extensively studied . Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .


Molecular Structure Analysis

The molecular structure of “(6-Aminopyridin-2-yl)methanol” can be represented by the InChI code: 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) . The compound has a molecular weight of 124.14 g/mol .


Physical And Chemical Properties Analysis

“(6-Aminopyridin-2-yl)methanol” has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is slightly soluble in water .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : The synthesis and characterization of novel compounds such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from the condensation of (6-methylpyridin-2-yl)methanol, have been explored. This process involves crystallization in a monoclinic crystal system, demonstrating the molecular stability and structural properties of such compounds (Percino, Chapela, & Rodríguez-Barbarín, 2005).

  • Development of Metal Chelates : Research has been conducted on the electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates, exploring their potential applications in various fields. These compounds are characterized by elemental analysis, IR spectroscopy, and X-ray crystal structures (Garnovskii et al., 2003).

  • Investigation of Molecular Interactions : Studies on molecular interactions, such as hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, have been conducted. These studies contribute to understanding the structural properties and reactivity of such compounds (Böck et al., 2021).

  • Catalysis and Chemical Reactions : Investigations into the use of 2-acyl-4-aminopyridines as catalysts for hydroxyl-directed methanolysis of esters have been reported. These studies focus on the reactivity and selectivity of these catalysts in various chemical reactions (Sammakia & Hurley, 2000).

  • Formation of Ligand Exchange Reactions : Research on ligand exchange reactions involving compounds like [Et4N]3[W2(CO)6(OMe)3] demonstrates the potential of (6-Aminopyridin-2-yl)methanol in facilitating such reactions. This contributes to the understanding of reaction dynamics in organometallic chemistry (Klausmeyer et al., 2003).

  • Exploring Coordination Chemistry : The coordination chemistry involving 6-methylpyridine-2-methanol with various transition metals has been explored, shedding light on the formation of hydrogen-bonded helicates and other complex structures (Telfer et al., 2008).

  • Development of Novel Synthetic Methods : Research on new methods for preparing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, highlights advancements in synthetic chemistry, offering more efficient and selective approaches (Sun et al., 2014).

Safety And Hazards

“(6-Aminopyridin-2-yl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(6-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMPMXTWKROXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457846
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminopyridin-2-yl)methanol

CAS RN

79651-64-2
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-PYRIDINEMETHANOL
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Synthesis routes and methods I

Procedure details

A mixture of 6-aminopyridine-2-carboxylic acid (5.0 g.) and a 1.35M solution of borane in tetrahydrofuran (100 ml.) was stirred under argon at reflux for 48 hours. The mixture was cooled and treated with 2N NaOH (50 ml.) and the mixture stirred at room temperature for 18 hours. The aqueous phase was saturated with sodium chloride and the organic phase separated. The aqueous phase was extracted twice with ethyl acetate and the ethyl acetate extracts combined with the tetrahydrofuran solution and the whole evaporated to dryness. The residue was dissolved in ethyl acetate (100 ml.) and the solution washed with saturated aqueous sodium chloride solution (5 ml.) and then dried and evaporated to dryness to give crude 2-amino-6-hydroxymethylpyridine (2.3 g.) which was used without further purification.
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5 g
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Synthesis routes and methods II

Procedure details

The product of Example 2 (24.89 g, 96 mmol) and 10% (v/v) H2SO4 (100 mL) were combined in a 250 mL flask. The reaction was heated to reflux for 8 h and then cooled to room temperature. The reaction was made basic with aq K2CO3 and extracted with EtOAc. The extracts were dried (MgSO4), decolorized with activated charcoal, and filtered. Removal of all solvent in vacuo gave 8.49 g (71%) of the desired product.
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24.89 g
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100 mL
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71%

Synthesis routes and methods III

Procedure details

6-Amino-pyridine-2-carboxylic acid methyl ester (6-1, Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623-4633) 2.37 g (15.6 mmol) was dissolved in 16 mL anhydrous THF and the resulting solution was cooled to 0° C. LAH (15.6 mL of a 1M solution) was added slowly. An additional 8 mL of THF was added during the addition of LAH to keep the mixture from becoming too viscous. After 3 h the reaction was quenched by the sequential addition of 0.59 mL water, 0.59 mL 15% NaOH (aq), and 1.77 mL water. After stirring for 1 h the mixture was filtered through a plug of celite, washing with THF. The filtrate was concentrated to afford 1.6 g of a yellow oil. Purification by flash column chromatography (eluting with a gradient of CH2Cl2 to 90:10 CH2Cl2/MeOH) afforded the titled compound as a white solid. 1H NMR(CDCl3): δ 7.42 (t, 1H, J=7.6 Hz), 6.60 (d, 1H, J=7.7 Hz), 6.41 (d, 1H, J=7.5 Hz), 4.59 (s, 2H), 4.52 (bs, 2H).
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16 mL
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8 mL
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Synthesis routes and methods IV

Procedure details

To a solution of dioxane (15 mL) was added N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (1.5 g, 7.2 mmol) and aqueous hydrochloric acid (6N, 15 mL) and the mixture was stirred at 90° C. for 14 h. The solution was cooled 0° C., triturated with diethyl ether (2×30 mL) and the aqueous layer was neutralized using sodium hydroxide to approximately pH 8. The mixture was diluted with chloroform/IPA (10:1, 50 mL). The mixture was washed with saturated brine solution (2×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the above-titled intermediate as a white solid (0.86 g, 96%). HPLC: Rt 0.628 min. (99.5% area). 1H NMR (400 MHz, CDCl3), δ: 7.48 (t, J=7.4 Hz, 1H), 6.66 (d, J=7.3 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.58 (s, 2H), 4.23 (bs, 2H). LCMS (ESI): m/z: 125.2.
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1.5 g
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Aminopyridin-2-yl)methanol
Reactant of Route 2
(6-Aminopyridin-2-yl)methanol
Reactant of Route 3
(6-Aminopyridin-2-yl)methanol
Reactant of Route 4
(6-Aminopyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Aminopyridin-2-yl)methanol
Reactant of Route 6
(6-Aminopyridin-2-yl)methanol

Citations

For This Compound
1
Citations
S Ulrich, A Petitjean, JM Lehn - 2010 - Wiley Online Library
The introduction of controllable dynamic features into synthetic receptors represents a step towards “smart” adaptive nanodevices. We report herein our studies on the construction of …

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